
VU6010608
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU6010608 es un compuesto novedoso identificado como un modulador alostérico negativo selectivo del receptor metabotrópico de glutamato 7 (mGlu7). Este compuesto es parte de una serie de N-(2-(1H-1,2,4-triazol-1-il)-5-(trifluorometoxi)fenil)benzamidas y ha mostrado un potencial significativo en el bloqueo de la potenciación a largo plazo estimulada de alta frecuencia en estudios de electrofisiología .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de VU6010608 involucra la preparación del núcleo N-(2-(1H-1,2,4-triazol-1-il)-5-(trifluorometoxi)fenil)benzamidaLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, la síntesis del compuesto se puede ampliar utilizando técnicas estándar de fabricación farmacéutica. Estas técnicas incluyen el procesamiento por lotes y la química de flujo continuo, que permiten la producción eficiente de grandes cantidades del compuesto mientras se mantiene su integridad química y eficacia .
Análisis De Reacciones Químicas
Tipos de Reacciones
VU6010608 sufre varias reacciones químicas, que incluyen:
Reacciones de Sustitución: La introducción del grupo trifluorometoxi y el anillo de triazol implica reacciones de sustitución nucleofílica.
Reacciones de Oxidación y Reducción: Estas reacciones son esenciales para modificar el estado de oxidación de los intermediarios durante el proceso de síntesis.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen:
Trifluorometoxi-benceno: Utilizado para introducir el grupo trifluorometoxi.
Precursores de Triazol: Utilizados para formar el anillo de triazol.
Catalizadores: Como catalizadores de paladio o cobre, que facilitan varios pasos en la síntesis.
Principales Productos Formados
El principal producto formado a partir de estas reacciones es el núcleo N-(2-(1H-1,2,4-triazol-1-il)-5-(trifluorometoxi)fenil)benzamida, que es el componente activo de this compound .
Aplicaciones Científicas De Investigación
Neuroscience
VU6010608 is primarily utilized in neuroscience research to explore the role of mGlu7 in various neurological conditions. Its application includes:
- Investigating Synaptic Plasticity : The compound has been instrumental in studying synaptic changes associated with learning and memory. It effectively blocks LTP at SC-CA1 synapses, providing insights into the mechanisms underlying synaptic strengthening and cognitive processes .
- Behavioral Studies : In animal models, this compound has been linked to reduced anxiety-like behaviors. This was demonstrated through elevated plus maze tests, indicating its potential for treating anxiety disorders.
Pharmacology
This compound's pharmacological applications are diverse, particularly in drug discovery efforts aimed at treating:
- Anxiety Disorders : By modulating mGlu7 activity, this compound may help alleviate symptoms associated with anxiety disorders.
- Depression : Its effects on neurotransmission make it a candidate for developing antidepressant therapies.
- Schizophrenia and ADHD : The compound's ability to influence excitatory neurotransmission is being explored for potential therapeutic benefits in schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a critical tool for structure-activity relationship (SAR) studies aimed at optimizing negative allosteric modulators targeting mGlu7:
- SAR Studies : Researchers utilize this compound to identify structural modifications that enhance selectivity and potency against mGlu7.
- Comparative Analysis : It is often compared with other NAMs like ADX71743 and VU6010953 to assess efficacy and selectivity profiles .
Comparative studies have highlighted the unique efficacy of this compound relative to other NAMs:
- While it shares structural similarities with compounds like VU6010953, this compound demonstrates distinct activity profiles at mGlu7/8 heterodimers, suggesting a broader therapeutic window for conditions involving both receptors .
- Its ability to block LTP effectively positions it as a valuable candidate for further research into neurodevelopmental and psychiatric disorders .
Mecanismo De Acción
VU6010608 ejerce sus efectos al unirse selectivamente al receptor metabotrópico de glutamato 7 y actuar como un modulador alostérico negativo. Esta unión inhibe la actividad del receptor, modulando así la transmisión sináptica y reduciendo la neurotransmisión excitatoria. El mecanismo de acción del compuesto involucra la interacción con objetivos moleculares y vías específicas asociadas con el receptor metabotrópico de glutamato 7, lo que lleva a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
This compound es único debido a su alta selectividad y eficacia como un modulador alostérico negativo del receptor metabotrópico de glutamato 7. Su robusta eficacia en el bloqueo de la potenciación a largo plazo estimulada de alta frecuencia y su excelente penetración en el sistema nervioso central lo convierten en una herramienta valiosa para estudiar el potencial fisiológico y terapéutico del receptor metabotrópico de glutamato 7 .
Actividad Biológica
VU6010608 is a novel compound that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Overview of mGlu7 and Its Role in Neuropharmacology
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and plasticity in the central nervous system (CNS). mGlu7, in particular, is implicated in various neuropsychiatric disorders, including anxiety, schizophrenia, and autism spectrum disorders. The modulation of mGlu7 activity has been studied as a potential therapeutic strategy for these conditions.
This compound has been shown to selectively inhibit mGlu7 receptor activity. It effectively blocks long-term potentiation (LTP) at synapses, which is a cellular mechanism underlying learning and memory. Specifically, this compound has demonstrated the ability to block high-frequency stimulation-induced LTP at SC-CA1 synapses in hippocampal slices. This blockade occurs through its action on mGlu7 homodimers and heterodimers with mGlu8, highlighting its nuanced pharmacological profile.
Key Findings from Electrophysiological Studies
- LTP Blockade : this compound successfully blocked LTP induced by both high-frequency stimulation (HFS) and theta burst stimulation (TBS) protocols.
- Selectivity : Unlike its structural analog VU6010953, which failed to inhibit TBS-induced LTP, this compound maintained significant efficacy across different stimulation protocols .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates good CNS penetration and favorable metabolic stability. Key pharmacokinetic parameters include:
- Molecular Weight : 408 g/mol
- LogP (cLogP) : 2.86
- Hepatic Clearance (CL HEP) :
- Rat: 9.50 mL/min/kg
- Mouse: 48.3 mL/min/kg
- Plasma Unbound Fraction :
- Rat: 0.244
- Mouse: 0.178
These properties suggest that this compound can achieve effective concentrations in the CNS with minimal hepatic metabolism .
Preclinical Models
Research involving animal models has demonstrated the potential of this compound in modulating behaviors associated with anxiety and other psychiatric disorders. For instance:
- In rodent models, administration of this compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests.
- The compound showed promise in reversing cognitive deficits induced by pharmacological agents linked to schizophrenia .
Comparative Efficacy
A comparative study highlighted the differential effects of this compound versus other NAMs like ADX71743 and MMPIP. While all compounds inhibited mGlu7 homodimer activity effectively, only this compound demonstrated significant activity at mGlu7/8 heterodimers, suggesting a unique therapeutic window for treating conditions where both receptors are implicated .
Summary Table of Biological Activity
Parameter | This compound | VU6010953 |
---|---|---|
LTP Blockade | Effective | Ineffective |
Selectivity for mGlu7 | High | Moderate |
CNS Penetration | Good | Moderate |
Hepatic Clearance (Rat) | 9.50 mL/min/kg | Not reported |
Anxiety Model Efficacy | Positive | Not tested |
Q & A
Q. What experimental methodologies are critical for assessing the pharmacological profile of VU6010608 as an mGlu7 NAM?
Basic Research Focus
Key methodologies include:
- High-Frequency Induced Long-Term Potentiation (LTP) assays to evaluate synaptic plasticity modulation. For example, this compound demonstrated a significant reduction in fEPSP slope (field excitatory postsynaptic potential) compared to controls, indicating potent inhibition .
- IC50 and Glu Min determinations via concentration-response curves. This compound showed an IC50 of 759 nM and Glu Min of 15%, reflecting its efficacy and potency as a negative allosteric modulator (NAM) .
- Radioligand binding assays to confirm target specificity and off-target effects.
Advanced Research Focus
- In vivo electrophysiology combined with behavioral paradigms (e.g., fear conditioning) to correlate synaptic inhibition with functional outcomes.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess blood-brain barrier penetration, as CNS penetrance is critical for therapeutic applications .
Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy data for this compound?
Methodological Approach
- Dose-response validation : Ensure in vivo dosing aligns with the compound’s bioavailability and brain exposure levels. For instance, discrepancies may arise from suboptimal CNS penetration despite high in vitro potency .
- Assay standardization : Compare experimental conditions (e.g., cell lines, animal models) across studies. Variability in LTP protocols (e.g., stimulation frequency) can alter observed efficacy .
- Data triangulation : Integrate complementary methods (e.g., microdialysis for neurotransmitter release measurements) to cross-validate findings .
Q. What frameworks guide the design of robust preclinical studies for this compound?
Basic Framework
- PICO (Population, Intervention, Comparison, Outcome) : Define the neuronal population (e.g., hippocampal neurons), intervention (dose range), comparators (e.g., VU6009748), and outcomes (e.g., fEPSP reduction) .
- FINER criteria : Ensure studies are Feasible (resource-appropriate), Interesting (theoretically novel), Novel (address knowledge gaps), Ethical (animal welfare compliance), and Relevant (translational potential) .
Advanced Framework
- Mechanistic vs. phenotypic assays : Balance target engagement validation (e.g., mGlu7 receptor occupancy) with functional readouts (e.g., behavioral despair in depression models) .
Q. How should researchers optimize translational models to evaluate this compound’s therapeutic potential for CNS disorders?
Methodological Recommendations
- Species-specific considerations : Use transgenic mice expressing human mGlu7 receptors to improve clinical relevance.
- Biomarker integration : Pair electrophysiological data (e.g., LTP suppression) with biochemical markers (e.g., BDNF levels) to establish mechanistic links to disease pathology .
- Controlled bias mitigation : Implement blinding and randomization in behavioral assays to reduce observer bias .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex assays?
Basic Analysis
- Non-linear regression for IC50/EC50 calculations.
- ANOVA with post-hoc tests to compare treatment groups in LTP experiments .
Advanced Analysis
- Mixed-effects modeling to account for intra-subject variability in longitudinal studies.
- Bayesian inference to quantify uncertainty in potency estimates, particularly when reconciling conflicting datasets .
Q. How can researchers validate the specificity of this compound for mGlu7 over related glutamate receptors?
Experimental Strategies
- Counter-screening panels : Test against mGlu1-8 subtypes and ionotropic glutamate receptors (e.g., NMDA, AMPA) using calcium flux or cAMP assays .
- Structural analysis : Utilize cryo-EM or X-ray crystallography to confirm binding to the mGlu7 allosteric site versus orthosteric sites of off-target receptors .
Q. What are the ethical and practical considerations for in vivo studies involving this compound?
Key Considerations
- 3Rs principle (Replacement, Reduction, Refinement) : Use computational models (e.g., molecular dynamics simulations) to minimize animal use .
- Ethical oversight : Obtain institutional review board (IRB) approval for protocols involving pain or stress paradigms .
Q. How can researchers address reproducibility challenges in this compound studies?
Best Practices
- Protocol pre-registration : Detail methods in open-access repositories (e.g., Protocols.io ) to standardize assays .
- Raw data transparency : Share electrophysiological traces and dose-response raw data via supplementary materials or public repositories .
Q. What gaps in current knowledge warrant further investigation of this compound?
Research Priorities
- Long-term safety profiles : Chronic toxicity studies in non-human primates.
- Sex-specific responses : Evaluate pharmacokinetic differences and efficacy in female vs. male models, which are often underrepresented .
Q. How can interdisciplinary collaboration enhance this compound research?
Collaborative Strategies
Propiedades
Fórmula molecular |
C18H15F3N4O4 |
---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |
Clave InChI |
YCDOKDADFOBKIL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.